molecular formula C5H10O4 B13398801 oxirane;1,3,5-trioxane CAS No. 24969-25-3

oxirane;1,3,5-trioxane

Cat. No.: B13398801
CAS No.: 24969-25-3
M. Wt: 134.13 g/mol
InChI Key: RKXIOPGUWPDYMW-UHFFFAOYSA-N
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Description

Oxirane is a three-membered cyclic ether with the molecular formula C2H4O, while 1,3,5-trioxane is a six-membered cyclic trimer of formaldehyde with the molecular formula C3H6O3 . Both compounds are important in various industrial and scientific applications due to their reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trioxane is typically synthesized through the acid-catalyzed trimerization of formaldehyde in an aqueous solution . Sulfuric acid is commonly used as the catalyst in this process. The reaction involves the formation of a six-membered ring structure with alternating carbon and oxygen atoms. The reaction conditions usually involve heating the aqueous formaldehyde solution in the presence of the acid catalyst .

Industrial Production Methods

In industrial settings, 1,3,5-trioxane is produced using a liquid-phase method from formaldehyde in the presence of homogeneous acid-type catalysts . The process involves several stages, including synthesis, extraction, and isolation of the product from the reaction mass. The purified product is then stored at elevated temperatures until it meets quality standards .

Chemical Reactions Analysis

1,3,5-Trioxane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to formic acid and carbon dioxide under specific conditions.

    Reduction: Reduction reactions can convert it back to formaldehyde.

    Substitution: It can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.

    Polymerization: It can undergo ring-opening polymerization to form polyoxymethylene plastics.

Common reagents used in these reactions include sulfuric acid for trimerization, and various oxidizing and reducing agents for other reactions. The major products formed from these reactions include formaldehyde, formic acid, and polyoxymethylene .

Scientific Research Applications

1,3,5-Trioxane has several scientific research applications:

Comparison with Similar Compounds

1,3,5-Trioxane can be compared with other similar compounds such as:

1,3,5-Trioxane is unique due to its cyclic trimer structure, which provides stability and specific reactivity compared to its monomeric and polymeric forms .

Properties

CAS No.

24969-25-3

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

oxirane;1,3,5-trioxane

InChI

InChI=1S/C3H6O3.C2H4O/c1-4-2-6-3-5-1;1-2-3-1/h1-3H2;1-2H2

InChI Key

RKXIOPGUWPDYMW-UHFFFAOYSA-N

Canonical SMILES

C1CO1.C1OCOCO1

Related CAS

24969-25-3

Origin of Product

United States

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